molecular formula C19H29N3O2 B236897 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide

Cat. No. B236897
M. Wt: 331.5 g/mol
InChI Key: BHEHZZQAOIELAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been found to have anxiolytic and antipsychotic effects in animal models of schizophrenia and ADHD.

Mechanism Of Action

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a subtype of nAChR that is predominantly expressed in the central nervous system. Activation of α7 nAChR has been shown to have a range of effects on neuronal function, including modulation of synaptic transmission, neuroprotection, and regulation of inflammatory responses.

Biochemical And Physiological Effects

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, in the brain. It has also been found to modulate the activity of various signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.

Advantages And Limitations For Lab Experiments

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, the synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide is complex and time-consuming, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide on other signaling pathways and neurotransmitter systems, which may provide insights into its broader physiological effects. Finally, there is a need for further research on the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide in humans, particularly in the context of neurological and psychiatric disorders.

Synthesis Methods

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide is synthesized through a multistep process involving the condensation of 4-(2,2-dimethylpropanoyl)piperazine with 4-aminobutyric acid, followed by amidation with 4-fluorobenzoic acid. The final product is obtained by recrystallization from ethanol.

properties

Product Name

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H29N3O2/c1-5-6-17(23)20-15-7-9-16(10-8-15)21-11-13-22(14-12-21)18(24)19(2,3)4/h7-10H,5-6,11-14H2,1-4H3,(H,20,23)

InChI Key

BHEHZZQAOIELAK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

Origin of Product

United States

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